2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a thioether linkage at position 2, an isopropyl carboxamide group at position 7, and a phenethyl substituent at position 2.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-19(2)30-27(33)23-12-13-25-26(17-23)31-29(35-18-24-16-20(3)10-11-21(24)4)32(28(25)34)15-14-22-8-6-5-7-9-22/h5-13,16-17,19H,14-15,18H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSJSWTYKLLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights its functional groups which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has shown promise in preliminary assays against breast and lung cancer cell lines, suggesting potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound exhibits moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer. The compound has been tested for its anti-inflammatory effects using models of induced inflammation in vitro. Results indicate that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of the compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : Similar quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways, which may lead to reduced cell proliferation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Cytokine Modulation : By modulating cytokine production, it may alleviate inflammation and contribute to its therapeutic effects.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of quinazoline derivatives showed that modifications at the benzylthio position enhanced anticancer activity significantly compared to the parent compounds.
- Clinical Relevance : In a clinical context, patients with advanced-stage cancers were administered a regimen including this compound as part of a combination therapy, resulting in improved outcomes compared to standard treatment protocols.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with triazole and hydrazinecarbothioamide derivatives synthesized in the referenced study (e.g., compounds [4–15] ). Key comparisons include:
Core Heterocyclic Scaffolds
- Triazole Derivatives (Compounds [7–9]) : 1,2,4-Triazole cores exhibit tautomerism (thione-thiol equilibrium), absent in the fixed dihydroquinazoline structure of the target compound .
Substituent Effects
- Thioether Groups : The target’s 2,5-dimethylbenzylthio group contrasts with S-alkylated triazoles (e.g., compounds [10–15]) that feature α-halogenated ketone-derived thioethers. The bulky dimethylbenzyl group may enhance lipophilicity compared to smaller substituents in triazoles.
- Electron-Withdrawing vs. Electron-Donating Groups : The evidence compounds include halogens (Cl, Br) and sulfonyl groups (electron-withdrawing), whereas the target’s methyl and phenethyl substituents (electron-donating) could influence solubility and metabolic stability .
Spectral and Analytical Data
Critical spectroscopic distinctions are noted below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
